N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Overview
Description
N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a thiourea moiety. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methyl-2-pyridylamine with thiourea under controlled conditions to form the intermediate N-(4-methyl-2-pyridyl)thiourea . This intermediate is then further reacted with appropriate reagents to introduce the propanamide moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiourea moiety allows for the formation of hydrogen bonds and other interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-2-pyridyl)thiourea: Shares the pyridine and thiourea moieties but lacks the propanamide group.
2-Amino-4-methylpyridine: Contains the pyridine ring with a methyl group but differs in its functional groups.
Uniqueness
N-(4-METHYLPYRIDIN-2-YL)-3-({2-[(4-METHYLPYRIDIN-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the thiourea and propanamide moieties allows for versatile interactions in chemical and biological systems.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-[3-[(4-methylpyridin-2-yl)amino]-3-oxopropyl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-13-3-7-19-15(11-13)21-17(23)5-9-25-10-6-18(24)22-16-12-14(2)4-8-20-16/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,21,23)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEBEFYNRDBMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCSCCC(=O)NC2=NC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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